Dexfenfluramine Hydrochloride is the dextrorotatory isomer of Fenfluramine. It is classified as a serotonin agonist due to its ability to enhance serotonin release and inhibit its reuptake in the brain. [] This characteristic makes it a valuable tool in scientific research, particularly in studies investigating the serotonergic system and its role in various physiological and pathological processes. []
Dexfenfluramine hydrochloride is the hydrochloride salt form of dexfenfluramine, which is the active enantiomer of fenfluramine. It is classified as a serotonin reuptake inhibitor and is primarily used in the treatment of obesity and certain seizure disorders. The compound is recognized under various synonyms including (S)-fenfluramine and (S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine .
The synthesis of dexfenfluramine hydrochloride involves several steps:
The entire synthesis process emphasizes careful control of reaction parameters such as temperature and pressure, typically maintaining a vacuum at around 10 mm Hg and temperatures near 90°C during concentration steps .
Dexfenfluramine hydrochloride has a molecular formula of with a molecular weight of approximately 231.257 g/mol . The compound features a trifluoromethyl group attached to a phenyl ring, contributing to its unique pharmacological properties.
Dexfenfluramine hydrochloride participates in various chemical reactions primarily related to its pharmacological activity:
Dexfenfluramine exerts its effects primarily through:
The physical properties of dexfenfluramine hydrochloride include:
Dexfenfluramine hydrochloride has been utilized in various therapeutic contexts:
The compound's ability to modulate serotonin levels makes it a valuable agent in both psychiatric and neurological applications.
Dexfenfluramine hydrochloride ((S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride) emerged from systematic pharmacological research into the stereochemistry of racemic fenfluramine in the 1970s. Researchers discovered that the anorectic properties resided predominantly in the dextrorotatory enantiomer (dexfenfluramine), which demonstrated approximately twice the potency of the racemic mixture in suppressing appetite. This stereospecific activity was attributed to the molecular configuration's optimized interaction with serotonergic pathways in the hypothalamic appetite regulation centers. The levorotatory enantiomer (levofenfluramine) contributed significantly to adverse effects while offering minimal therapeutic benefit for weight management [3] [5].
The chemical differentiation process involved chiral resolution techniques to isolate the biologically active (S)-(+)-enantiomer. This purification represented a significant advancement in pharmaceutical development, as dexfenfluramine offered a refined mechanism of action centered on serotonin (5-HT) release facilitation and reuptake inhibition, without the noradrenergic or dopaminergic activity characteristic of many earlier anorectics. Preclinical studies confirmed its primary metabolite, dexnorfenfluramine, retained potent agonist activity at 5-HT receptors (particularly 5-HT2B and 5-HT2C subtypes), further contributing to its pharmacological profile [5] [8].
Table 1: Key Characteristics of Fenfluramine Enantiomers
Characteristic | Dexfenfluramine (d-Fenfluramine) | Levofenfluramine (l-Fenfluramine) |
---|---|---|
Stereochemistry | (S)-(+)-enantiomer | (R)-(-)-enantiomer |
Primary Mechanism | Selective serotonin release & reuptake inhibition | Weak serotonergic activity |
Anorectic Potency | High (Primary therapeutic activity) | Negligible |
Metabolite | Dexnorfenfluramine (active 5-HT agonist) | Lenornorfenfluramine |
Contribution to Toxicity | Associated with valvulopathy via 5-HT2B agonism | Contributed to adverse effect burden |
Dexfenfluramine hydrochloride received FDA approval on April 29, 1996, under the brand name Redux, based on extensive clinical trials demonstrating its efficacy in promoting and sustaining weight loss in obese patients. The approval decision followed review of data showing that dexfenfluramine, used at 15 mg twice daily, significantly increased adherence to dietary regimens and doubled the proportion of patients achieving clinically meaningful weight loss (≥10% of baseline body weight) compared to placebo over one year. Regulatory acceptance was underpinned by the perceived improved safety profile over the racemic fenfluramine and its position as the first serotonin-specific anorectic approved for long-term (up to one year) obesity management [4] [5].
However, the drug's market presence was short-lived. Post-marketing surveillance rapidly identified serious cardiovascular sequelae. A pivotal 1997 study published in the New England Journal of Medicine by Connolly et al. reported valvular heart disease in 24 women following fenfluramine-phentermine ("fen-phen") exposure. Critically, echocardiographic data implicated dexfenfluramine alone in inducing valvulopathy, characterized by unusual proliferative effects on cardiac valves mediated primarily via 5-HT2B receptor agonism. Simultaneously, data reinforced the association between anorectic agents (primarily dexfenfluramine) and primary pulmonary hypertension (PPH), with odds ratios as high as 23:1 after three months of use compared to controls [5] [7].
Facing overwhelming evidence of cardiovascular toxicity, the FDA issued a public health advisory on September 15, 1997, leading to the voluntary withdrawal of dexfenfluramine (Redux) and fenfluramine (Pondimin) from the U.S. market by their manufacturers. This action was coordinated with regulatory announcements from the Mayo Clinic findings. The formal withdrawal of approval for New Drug Application (NDA) 20-344 occurred on January 30, 2007, following a formal request by Indevus Pharmaceuticals (successor to Interneuron Pharmaceuticals), which cited the unfavorable risk-benefit profile and cessation of marketing [2] [3] [7].
Table 2: Key U.S. Regulatory Milestones for Dexfenfluramine Hydrochloride
Date | Regulatory Event | Significance |
---|---|---|
1980s | IND Development | Preclinical and clinical studies establish efficacy for weight loss |
April 29, 1996 | FDA Approval (NDA 20-344) | Marketed as Redux™ (dexfenfluramine HCl) for long-term obesity management |
July 8, 1997 | FDA Health Advisory | Initial warning regarding fenfluramine/phentermine association with valvular disease |
September 15, 1997 | Voluntary Market Withdrawal | Wyeth-Ayerst (Redux) and Interneuron cease distribution based on FDA request |
January 16, 2006 | Formal Withdrawal Request | Indevus Pharmaceuticals requests withdrawal of NDA approval |
January 30, 2007 | Federal Register Notice (72 FR 4270) | Official withdrawal of approval for NDA 20-344 |
The withdrawal of dexfenfluramine hydrochloride triggered diverse and evolving regulatory responses across international jurisdictions, reflecting variations in risk assessment timelines and pharmacovigilance infrastructure:
European Union (EU): The European Medicines Agency (EMA) implemented a rapid, centralized withdrawal coordinated with the U.S. FDA action in September 1997. This decisive response stemmed from data sharing agreements and the pre-existing concerns highlighted by the 1995 "International Primary Pulmonary Hypertension Study" (IPPH), which had identified significant PPH risks associated with anorexic agents like dexfenfluramine. Several EU member states, notably France (where dexfenfluramine was originally developed and widely prescribed), established post-withdrawal registries to monitor long-term health outcomes in exposed patients [5] [7].
United Kingdom (UK): The UK's Committee on Safety of Medicines (CSM) issued immediate contraindications for dexfenfluramine use in patients with pre-existing valvular disease or pulmonary hypertension concurrent with the FDA withdrawal. The CSM mandated enhanced post-marketing surveillance for any newly approved anti-obesity agents and commissioned retrospective analyses of hospital admission data related to valvular heart disease to quantify the population impact [7].
Brazil: ANVISA (Agência Nacional de Vigilância Sanitária) classified dexfenfluramine under Class F4 (Other Prohibited Substances). This classification strictly prohibits its manufacture, import, export, distribution, sale, or prescription within Brazilian territory. The ban reflects a comprehensive prohibition approach exceeding the market withdrawal seen in many countries, categorizing it alongside substances with high abuse potential and severe safety risks [3] [8].
Japan: Japan's Pharmaceuticals and Medical Devices Agency (PMDA) maintained a position of non-approval for dexfenfluramine throughout its development history. This pre-emptive stance was influenced by historical caution regarding centrally acting anorectics and stricter cardiovascular safety requirements for chronic weight management medications. Consequently, dexfenfluramine never entered the Japanese market [3] [5].
Regulatory Inertia Regions: Some countries exhibited delayed regulatory action despite the 1997 withdrawals in the US and EU. This lag, sometimes extending months, was attributed to fragmented pharmacovigilance systems, challenges in accessing primary data from U.S. studies, and varying capacities for independent risk-benefit reassessment. The resulting period of continued availability exposed populations in these regions to known risks after the dangers were established elsewhere [5].
Table 3: Comparative International Regulatory Actions Post-1997
Jurisdiction | Regulatory Body | Primary Action | Timeline | Key Policy Features |
---|---|---|---|---|
United States | FDA | Withdrawal of Approval (NDA 20-344) | Voluntary Sep 1997; Formal Jan 2007 | Public Health Advisory; Formal Federal Register notice |
European Union | EMA | Centralized Market Withdrawal | September 1997 | Mandated recall; Post-withdrawal patient registries (e.g., France) |
United Kingdom | CSM | Contraindication & Market Withdrawal | September 1997 | Enhanced surveillance mandates; Retrospective epidemiological studies |
Brazil | ANVISA | Class F4 Prohibited Substance | Post-1997 | Total ban on all commercial activities |
Japan | PMDA | Non-Approval Maintained | Ongoing | Pre-emptive safety barrier preventing market entry |
Various (e.g., parts of Asia, Latin America) | National Agencies | Variable Delays | Weeks to Months post-US/EU | Fragmented response due to surveillance limitations |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7